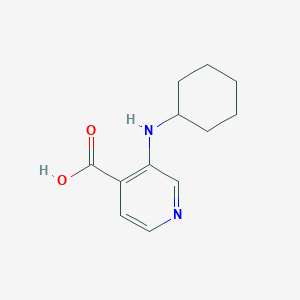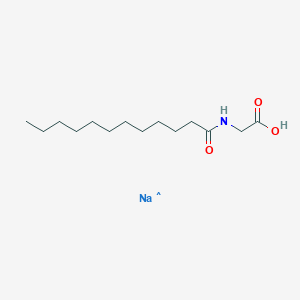
Sodium-N-Dodecanoylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium-N-Dodecanoylglycine, also known as N-Dodecanoylglycine, is an organic compound with the chemical formula C14H27NO3. It is a white solid that is soluble in ketone and ether solvents but almost insoluble in water. This compound is known for its good chemical and thermal stability . It is widely used in cosmetics, personal care products, and detergents due to its surfactant and emulsifying properties .
Vorbereitungsmethoden
Sodium-N-Dodecanoylglycine can be synthesized through the reaction of lauroyl chloride with glycine. In this reaction, glycine reacts with lauroyl chloride to form this compound and hydrogen chloride as a by-product . The reaction conditions typically involve the use of an organic solvent and a base to neutralize the hydrogen chloride produced.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Sodium-N-Dodecanoylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium-N-Dodecanoylglycine has a wide range of applications in scientific research:
Biology: In biological research, it is used to study cell membrane interactions and as a component in cell culture media.
Wirkmechanismus
The mechanism of action of Sodium-N-Dodecanoylglycine involves its interaction with cell membranes and proteins. It acts as a surfactant, reducing the surface tension between different phases, which enhances the solubility and dispersion of compounds. Its molecular targets include lipid bilayers and membrane proteins, where it can alter membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Sodium-N-Dodecanoylglycine is similar to other N-acylglycines, such as N-Lauroylglycine and N-Myristoylglycine. These compounds share similar surfactant properties but differ in their acyl chain lengths, which can affect their solubility and emulsifying capabilities . This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain applications .
Similar Compounds
- N-Lauroylglycine
- N-Myristoylglycine
- N-Palmitoylglycine
Eigenschaften
Molekularformel |
C14H27NNaO3 |
|---|---|
Molekulargewicht |
280.36 g/mol |
InChI |
InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18); |
InChI-Schlüssel |
IPGHZTWGEWUWTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
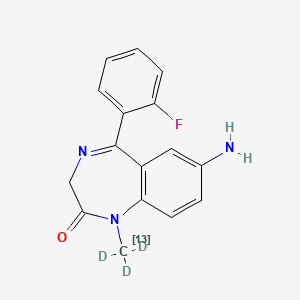
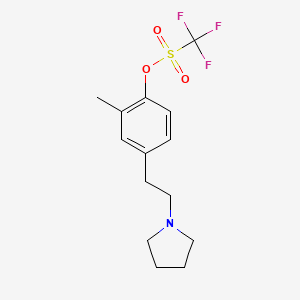
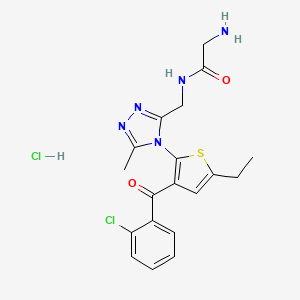

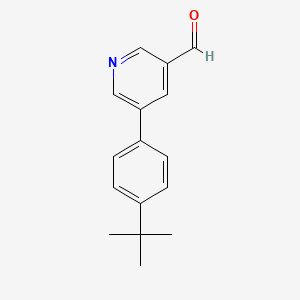
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
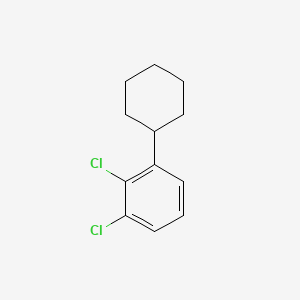
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
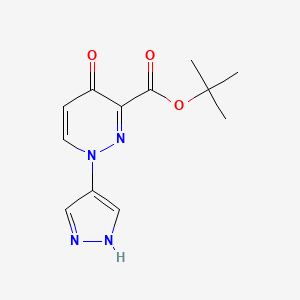
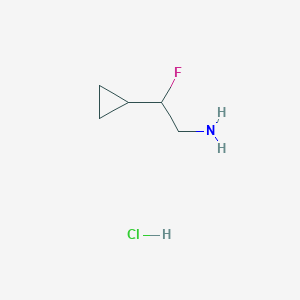
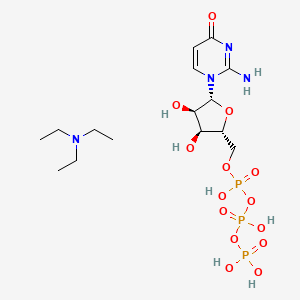
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
